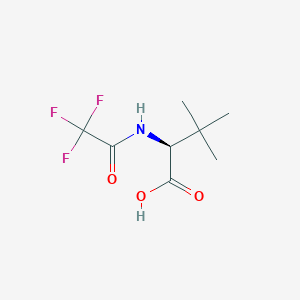

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

CAS No.: 666832-71-9

Cat. No.: VC13409479

Molecular Formula: C8H12F3NO3

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 666832-71-9 |

|---|---|

| Molecular Formula | C8H12F3NO3 |

| Molecular Weight | 227.18 g/mol |

| IUPAC Name | (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

| Standard InChI | InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1 |

| Standard InChI Key | FCTPLAZWXGEGKO-SCSAIBSYSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |

| SMILES | CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F |

| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Synonyms

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is systematically named according to IUPAC guidelines as (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid. Common synonyms include Trifluoroacetyl L-tert-Leucine, N-Trifluoroacetyl L-Tert-Leucine, and Paxlovid Impurity 3 . Its association with PF-07321332, an investigational antiviral agent, further underscores its industrial relevance .

Molecular and Structural Characteristics

The compound’s molecular structure integrates a tert-leucine residue (3,3-dimethylbutanoic acid) with a trifluoroacetamido group at the second carbon position. Key structural features include:

-

Chirality: The (S)-configuration at the second carbon ensures stereochemical specificity, critical for interactions with viral protease active sites .

-

Functional Groups: The trifluoroacetyl group enhances metabolic stability and binding affinity, while the carboxylic acid moiety facilitates salt formation and solubility modulation.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.18 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 158–160°C | |

| Solubility | Soluble in water, methanol, ethanol | |

| LogP | 1.4 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves a multi-step protocol:

-

Acylation of tert-Leucine: L-tert-leucine reacts with trifluoroacetic anhydride (TFAA) under controlled conditions to form N-trifluoroacetyl-L-tert-leucine.

-

Hydrolysis: The intermediate undergoes selective hydrolysis to yield the carboxylic acid derivative .

The process demands precise temperature and pH control to avoid racemization, ensuring retention of the (S)-configuration. Industrial-scale production employs continuous flow reactors to enhance yield and purity, with typical batches achieving ≥95% purity as verified by nuclear magnetic resonance (NMR) .

Process Optimization

Challenges in synthesis include the removal of trifluoroacetic acid byproducts and minimizing residual solvents. Advanced purification techniques such as recrystallization from ethanol-water mixtures and chromatography are employed to meet pharmaceutical-grade standards .

Applications in Antiviral Therapeutics

Role in Paxlovid Development

Paxlovid, a combination of nirmatrelvir and ritonavir, relies on (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid as a critical intermediate. Nirmatrelvir, the active component, inhibits the SARS-CoV-2 3CL protease, halting viral replication. Clinical trials demonstrated an 89% reduction in hospitalization risk when administered within three days of symptom onset .

PF-07321332 and Broad-Spectrum Activity

Pfizer’s PF-07321332, another protease inhibitor derived from this compound, exhibits broad-spectrum activity against coronaviruses, including SARS-CoV-2 variants. Preclinical studies reported a 50% effective concentration () of 0.08 µM in Vero E6 cells, highlighting its potency .

Table 2: Antiviral Drug Candidates Utilizing the Compound

| Drug Candidate | Developer | Target Virus | Clinical Stage |

|---|---|---|---|

| Paxlovid | Merck & Co. | SARS-CoV-2 | Approved (EUA) |

| PF-07321332 | Pfizer | SARS-CoV-2 | Phase 2/3 |

Analytical Characterization

Spectroscopic Analysis

-

NMR: Spectra confirm the presence of characteristic peaks for the tert-butyl group (δ 1.05 ppm) and trifluoroacetyl moiety (δ 3.85 ppm) .

-

LCMS: Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 228.1 ([M+H]), consistent with the molecular formula .

| Parameter | Recommendation |

|---|---|

| Storage | 2–7°C in sealed containers |

| Personal Protection | Gloves, goggles, lab coat |

| Ventilation | Fume hood required |

Environmental Considerations

Waste disposal must adhere to EPA regulations for fluorinated compounds, with incineration recommended to prevent groundwater contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume